molecular formula C13H14N2O5 B13866252 ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

Cat. No.: B13866252
M. Wt: 278.26 g/mol
InChI Key: OIXWQSGMYJBMBI-UHFFFAOYSA-N
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Description

Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate is a complex organic compound with a unique structure that includes a nitro group, a carbamate group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include nitration, reduction, and carbamation reactions. The nitration of naphthalene is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro-naphthalene is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid. Finally, the amine is reacted with ethyl chloroformate to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of carbamate derivatives.

Scientific Research Applications

Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the naphthalene ring.

    Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups, such as nitro-naphthalene and amino-naphthalene.

    Carbamate derivatives: Compounds with similar carbamate groups but different aromatic cores, such as phenyl carbamate and benzyl carbamate.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

InChI

InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-6-8-4-3-5-12(16)9(8)7-11(10)15(18)19/h6-7H,2-5H2,1H3,(H,14,17)

InChI Key

OIXWQSGMYJBMBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-]

Origin of Product

United States

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